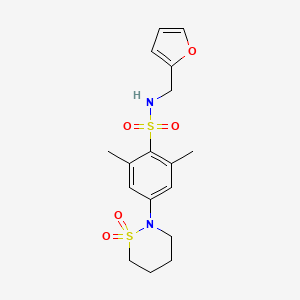

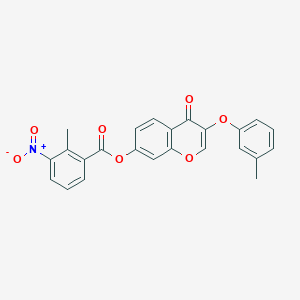

![molecular formula C11H12N2O3 B5039574 3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one CAS No. 144339-74-2](/img/structure/B5039574.png)

3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one, also known as Coumarin-6, is a fluorescent dye that is commonly used in scientific research. It is a derivative of coumarin, which is a natural substance found in many plants. Coumarin-6 is widely used in biochemical and physiological experiments due to its unique fluorescent properties.

Scientific Research Applications

3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one is widely used in scientific research due to its fluorescent properties. It can be used as a fluorescent probe to detect various biological molecules, such as proteins, nucleic acids, and lipids. It is also used as a fluorescent tracer to study cellular processes, such as endocytosis and exocytosis. In addition, 3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one is used in drug delivery systems to track the delivery of drugs to specific cells or tissues.

Mechanism of Action

3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one works by absorbing light energy and then emitting it at a longer wavelength. This process is called fluorescence. The fluorescent properties of 3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one make it useful for detecting and tracking biological molecules and cellular processes.

Biochemical and Physiological Effects:

3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one has no known biochemical or physiological effects on cells or tissues. It is a non-toxic substance that is safe for use in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using 3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one in lab experiments include its high sensitivity, low toxicity, and stability. It is also easy to use and can be incorporated into various experimental protocols. The limitations of using 3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one include its limited photostability and the need for specialized equipment to detect its fluorescence.

Future Directions

There are many future directions for the use of 3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one in scientific research. One area of research is the development of new fluorescent probes that are more sensitive and specific for detecting biological molecules. Another area of research is the use of 3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one in drug delivery systems to target specific cells or tissues. Additionally, new methods for synthesizing 3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one and other fluorescent dyes are being developed to improve their stability and fluorescence properties.

Conclusion:

3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one is a widely used fluorescent dye in scientific research due to its unique properties. It is synthesized through a multi-step process and is used as a fluorescent probe to detect various biological molecules and cellular processes. 3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one has no known biochemical or physiological effects and is safe for use in lab experiments. There are many future directions for the use of 3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one in scientific research, including the development of new fluorescent probes and drug delivery systems.

Synthesis Methods

3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of salicylic acid with acetic anhydride, followed by the reaction of the resulting salicylic anhydride with 2-aminoethanol. The final product is obtained by reacting the intermediate product with 4-chloro-7-nitrobenzofurazan. This synthesis method yields a pure and stable form of 3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one that is suitable for scientific research.

properties

IUPAC Name |

3-amino-4-(2-hydroxyethylamino)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-9-10(13-5-6-14)7-3-1-2-4-8(7)16-11(9)15/h1-4,13-14H,5-6,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXONSZHAWRTEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)N)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385746 |

Source

|

| Record name | 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- | |

CAS RN |

144339-74-2 |

Source

|

| Record name | 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5039505.png)

![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-methylbenzenesulfonamide](/img/structure/B5039509.png)

![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5039516.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B5039539.png)

![8-[4-(4-isopropylphenoxy)butoxy]quinoline](/img/structure/B5039557.png)

![ethyl 1-[(5-bromo-2-thienyl)methyl]-3-piperidinecarboxylate](/img/structure/B5039565.png)

![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5039580.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-4-(pentanoylamino)benzamide](/img/structure/B5039586.png)